molecular formula C17H16O B8505595 9-(Ethoxymethyl)anthracene CAS No. 86170-50-5

9-(Ethoxymethyl)anthracene

Cat. No. B8505595
CAS RN: 86170-50-5
M. Wt: 236.31 g/mol
InChI Key: DDCFTJRLIQEADE-UHFFFAOYSA-N
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Patent
US05695910

Procedure details

A solution of 9-chloromethylanthracene (5.2 g, 23 mmole) obtained in Synthesis Example 2-(1) in ethanol (700 ml) was reacted with stirring for 10 hours at room temperature, poured into H2O (700 ml), and extracted with methylene chloride (500 ml×1). The resulting organic layer was dried over anhydrous MgSO4 and evaporated. The residual crude solid (4.25 g) was recrystallized from 50% THF/H2O to give 4.02 g of 9-ethoxymethylanthracene as orange yellow crystals, mp. 74°-75° C.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:4]2[C:9]([CH:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2.O.[CH2:18]([OH:20])[CH3:19]>>[CH2:18]([O:20][CH2:2][C:3]1[C:4]2[C:9]([CH:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH3:19]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
ClCC=1C2=CC=CC=C2C=C2C=CC=CC12
Step Two
Name
Quantity
700 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 10 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (500 ml×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residual crude solid (4.25 g) was recrystallized from 50% THF/H2O

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)OCC=1C2=CC=CC=C2C=C2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 4.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.